molecular formula C11H12N2O B076458 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine CAS No. 10299-49-7

1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine

Cat. No. B076458
CAS RN: 10299-49-7
M. Wt: 188.23 g/mol
InChI Key: FGFJOULNUAEAAQ-UHFFFAOYSA-N
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Description

“1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine” is also known as Nalidixic acid . It is a potent antibacterial agent . The compound has a molecular weight of 254.22 .


Synthesis Analysis

Nalidixic acid was synthesized from a large group of 1,8-naphthyridines . The synthetic program was initiated by the discovery of the antibacterial activity of 7-chloro-l, 4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid . Organotin carboxylates of this compound have also been prepared .


Molecular Structure Analysis

The empirical formula of Nalidixic acid is C12H12N2O3 . The molecular weight is 232.24 . The structure of the compound includes a 1,8-naphthyridine core .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used to prepare organotin carboxylates . It has also been converted into its methyl ester in the presence of dimethyl sulphate .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 403.3±45.0 °C at 760 mmHg . The compound has a molar refractivity of 69.6±0.3 cm3 .

Scientific Research Applications

  • Preparation and Synthesis :

    • Kiely (1991) outlined a method for preparing a closely related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, by masking the C2,3 double bond, followed by regiosselective deprotonation, methylation, and regeneration of the C2,3 double bond (Kiely, 1991).
    • Plisson and Chenault (2001) converted ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).
  • Applications in Antibacterial Agents :

    • Sanchez and Rogowski (1987) developed an efficient synthesis for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was used as an intermediate in the production of enoxacin, an antibacterial agent (Sanchez & Rogowski, 1987).
    • Egawa et al. (1984) investigated pyridonecarboxylic acids as antibacterial agents, including various derivatives of 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, finding some to be more active than enoxacin (Egawa et al., 1984).
    • Nishigaki, Mizushima, and Senga (1977) explored N-(1,8-naphthyridin-7-yl)-methylenamine derivatives of a similar compound for their in vitro antibacterial activity (Nishigaki et al., 1977).
  • Structural Analysis :

    • Yasmeen et al. (2012) analyzed the crystal structure of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, providing insights into its molecular configuration (Yasmeen et al., 2012).
  • Biological Metabolism :

    • Hamilton et al. (1969) studied the microbiological metabolism of nalidixic acid (a related compound), demonstrating that several fungal species can convert it to metabolites similar to those found in human metabolism (Hamilton et al., 1969).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause respiratory sensitization, skin sensitization, and germ cell mutagenicity . It can also cause specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

properties

IUPAC Name

1-ethyl-7-methyl-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJOULNUAEAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C2=C1N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145603
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine

CAS RN

10299-49-7
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
S Ahmed, MH Bhatti, S Ali… - Turkish Journal of …, 2006 - journals.tubitak.gov.tr
Organotin carboxylates of the general formulae R_2SnL_2 and R_3SnL, where R= CH_3, n-C_4H_9, C_6H_5, CH_2C_6H_5 and L= 1-ethyl-1, 4-dihydro-7-methyl-4-oxo-1, 8-…
Number of citations: 14 journals.tubitak.gov.tr
F Deeba, MN Khan, N Abbas, MA Khan… - Asian Journal of …, 2013 - researchgate.net
A new chelating agent, N’-(2-hydroxybenzylidene)-1-ethyl-1, 4-dihydro-7-methyl-4-oxo-1, 8-naphthyridine-3-carbohydrazide and its complexes with Cu (II), Ni (II), Zn (II) and Fe (III) have …
Number of citations: 7 www.researchgate.net
A Madaan, R Verma, V Kumar, AT Singh… - Archiv der …, 2015 - Wiley Online Library
The 1,8‐naphthyridine group of compounds have gained special attention of researchers on account of their demonstrating a variety of interesting biological activities. A wide range of …
Number of citations: 94 onlinelibrary.wiley.com
AA Fadda, SA El-Hadidy, KM Elattar - Synthetic Communications, 2015 - Taylor & Francis
This review reports a broad overview of the synthetic procedures of 1,8-naphthyridines, dibenzo[b,g][1,8]naphthyridine, dibenzo[c,f][1,8]naphthyridine, 1,8-naphthyridine-3-carboxylic …
Number of citations: 39 www.tandfonline.com
F Deeba, N Abbas, RA Khan - Journal of the Chemical Society of …, 2017 - inis.iaea.org
[en] Different analogs of 1-ethyl-1, 4-dihydro-7-methyH-4-oxo-1, 8-naphthyridine-3-carbohydrazide (carbonyl hydrazone derivatives of Nalidixic acid, H 1-10) and their copper …
Number of citations: 1 inis.iaea.org
S NISHIGAKI, F YONEDA, K OGIWARA… - Chemical and …, 1969 - jstage.jst.go.jp
In order to test of antimicrobial activity, 1-ethyl-1, 4-dihydro-7-[2-(5-nitro-2-furyl)-vinyl]-4-oxo-1, 8-naphthyridine-3-carboxylic acid (V) which contained nalidixic acid and 5-nitro-2-…
Number of citations: 16 www.jstage.jst.go.jp
KM Bark, YS Kim, CH Park, HC Lee… - Bulletin of the Korean …, 2005 - Citeseer
Nalidixic acid (1-Ethyl-1, 4-dihydro-7-methyl-4-oxo-1, 8-naphthyridine-3-carboxylic acid, NAL), which was first synthesized by Lesher et al. in 1962, 1 is a quinolone derivatives with …
Number of citations: 5 citeseerx.ist.psu.edu
S Bucknall, J Silverlight, N Coldham… - Food Additives & …, 2003 - Taylor & Francis
Several quinolone and fluoroquinolone haptens have been used to raise polyclonal antibodies exhibiting both specific and generic properties for these classes of antimicrobial …
Number of citations: 127 www.tandfonline.com
HA Elsherief, FA Omar, AF Youssef, G El - researchgate.net
Several N-substituted hydrazides, X-XV of 6-bromonalidixic acid vere synthesized with the aim of obtaining ne antidepressant agents. The eventual influence of the bromoderivatives on …
Number of citations: 0 www.researchgate.net
A Husain, MM Varshney, V Parcha… - Letters in Drug …, 2018 - ingentaconnect.com
Background: The prevalence of morbidity and mortality due to infections from parasitic worms and protozoa is on rise especially in third world countries. The situation is further worsened …
Number of citations: 16 www.ingentaconnect.com

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